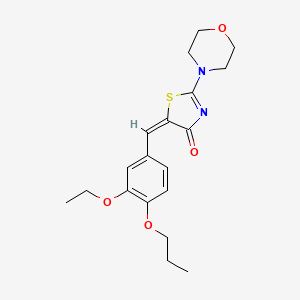

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

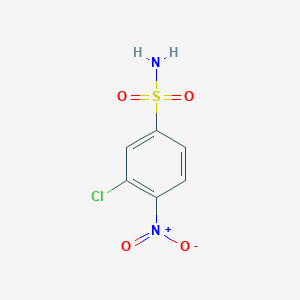

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a heterocyclic compound that contains both benzothiazole and benzamide moieties, and it has been shown to have a number of interesting biochemical and physiological effects.

Scientific Research Applications

Antidiabetic Potential

A study involving the synthesis of benzamide derivatives, including structures similar to N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide, identified compounds with promising antihyperglycemic properties, indicating potential applications in diabetes treatment. The research explored structure-activity relationships, highlighting the importance of the benzothiazole moiety for antidiabetic activity (Nomura et al., 1999).

Antimicrobial Activity

Another study focused on the synthesis of benzothiazole derivatives to evaluate their antimicrobial efficacy. The research concluded that certain derivatives exhibit variable and modest activity against investigated strains of bacteria and fungi, suggesting the antimicrobial application of compounds related to this compound (Patel et al., 2011).

Neuroprotective and Alzheimer's Disease Treatment

A significant study demonstrated the neuroprotective activity of a compound structurally related to this compound, showing potential in treating Alzheimer's disease. This compound inhibited histone deacetylase 6, reduced phosphorylation and aggregation of tau proteins, and improved cognitive functions in animal models, suggesting its application in Alzheimer's disease therapeutics (Lee et al., 2018).

Anti-Inflammatory and Analgesic Properties

Research on novel benzodifuran derivatives, related to the benzothiazole structure, revealed their effectiveness as anti-inflammatory and analgesic agents. The compounds showed significant inhibition of COX-2 enzyme, comparable to standard drugs, indicating potential for the development of new anti-inflammatory and pain-relief medications (Abu‐Hashem et al., 2020).

Corrosion Inhibition

Another application area includes corrosion inhibition, where benzothiazole derivatives were synthesized and studied for their protective effects against steel corrosion in acidic environments. These compounds showed higher efficiency and stability than previously reported inhibitors, indicating their potential use in industrial applications to prevent metal corrosion (Hu et al., 2016).

properties

IUPAC Name |

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2S/c1-3-12-20-16-14(22-2)10-7-11-15(16)23-18(20)19-17(21)13-8-5-4-6-9-13/h1,4-11H,12H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDBWEBJAOHXIEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CC=C3)N2CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((4-isopropylphenyl)sulfonyl)-N-phenethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2879924.png)

![2,2-diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2879928.png)

![N-(benzo[d]thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2879930.png)

![6-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2879932.png)

![4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2879937.png)

![benzyl 2-{8-hexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2879945.png)